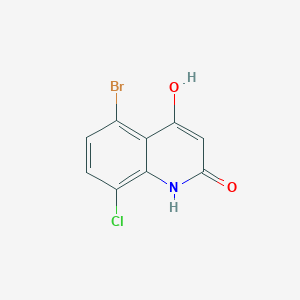

5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one

Description

BenchChem offers high-quality 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-8-chloro-4-hydroxy-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO2/c10-4-1-2-5(11)9-8(4)6(13)3-7(14)12-9/h1-3H,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGZTVLGRFQCOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=CC(=O)NC2=C1Cl)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one: A Technical Guide

Introduction & Pharmacological Context

Halogenated quinolinones represent a privileged scaffold in medicinal chemistry and drug development. Specifically, derivatives of 4-hydroxy-2-quinolones (often indexed by their tautomeric name, 2,4-quinolinediols) exhibit profound biological activities, ranging from antimicrobial efficacy to selective cytotoxicity against multidrug-resistant cancer cell lines[1].

The compound 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one (CAS: 1996052-61-9) is a highly specialized di-halogenated derivative[2]. The strategic placement of the bromine at C5 and chlorine at C8 provides unique steric and electronic properties, making it an invaluable precursor for cross-coupling reactions (via the C5-Br bond) and a potent hydrogen-bond donor/acceptor in target-based drug design. This whitepaper details a robust, self-validating synthetic methodology for this compound, emphasizing the mechanistic causality behind each protocol step.

Retrosynthetic Strategy & Absolute Regiocontrol

The construction of the 4-hydroxy-2-quinolone core relies on a modified Conrad-Limpach approach, utilizing an aniline derivative and a malonic acid dielectrophile[3].

The defining elegance of synthesizing this specific target lies in absolute regiocontrol . In standard quinolone syntheses using meta-substituted anilines, electrophilic cyclization typically yields a mixture of regioisomers (e.g., 5-substituted vs. 7-substituted quinolones)[4]. However, by selecting 5-bromo-2-chloroaniline as the starting material, the ortho-position (C2 of the aniline) is sterically and electronically blocked by the chlorine atom. Consequently, the intramolecular Friedel-Crafts-type acylation is forced exclusively to the C6 position of the aniline ring, yielding a single, pure regioisomer.

Figure 1: Retrosynthetic workflow and forward mechanistic pathway.

Experimental Methodology (Self-Validating Protocol)

The following protocol is designed as a self-validating system. Each step includes specific observable milestones to ensure reaction fidelity without requiring immediate LC-MS confirmation.

Step 3.1: Synthesis of the Intermediate Amide

Objective: Form ethyl 3-((5-bromo-2-chlorophenyl)amino)-3-oxopropanoate via transamidation.

-

Setup: In a 100 mL round-bottom flask equipped with a short-path distillation head, combine 5-bromo-2-chloroaniline (1.0 equiv, 10 mmol) and diethyl malonate (3.0 equiv, 30 mmol).

-

Causality of Excess Reagent: Diethyl malonate acts as both the reactant and the solvent, preventing the sublimation of the aniline and buffering the thermal load.

-

Heating: Heat the mixture to 150 °C under an inert argon atmosphere.

-

Equilibrium Driving: Maintain the temperature for 4–6 hours. Validation check: You must observe the distillation of ethanol (~0.6 mL expected). Removing ethanol drives the thermodynamically reversible amidation forward[5].

-

Monitoring: Check via TLC (Hexane:EtOAc 7:3). The starting aniline (

) should disappear, replaced by a UV-active amide spot ( -

Workup: Cool to 80 °C and apply a high vacuum to remove the excess diethyl malonate. The resulting crude solid is used directly in the next step.

Step 3.2: Intramolecular Cyclization in Polyphosphoric Acid (PPA)

Objective: Cyclize the intermediate to the target quinolinone.

-

Setup: To the crude intermediate in a robust flask, add Polyphosphoric Acid (PPA) (approx. 10-15 g per gram of intermediate).

-

Causality of Catalyst Choice: PPA is chosen over concentrated

because it acts as a mild Brønsted/Lewis acid and a highly polar solvent. It generates the requisite electrophilic acylium ion without causing oxidative charring or competitive sulfonation of the halogenated aromatic ring[4]. -

Reaction: Mechanically stir and heat the viscous mixture to 130 °C for 2 hours.

-

Quenching (Critical Step): While the mixture is still warm (approx. 80 °C), pour it slowly into 200 mL of vigorously stirred crushed ice.

-

Causality of Quench: The ice water hydrolyzes the PPA into water-soluble orthophosphoric acid. The sudden shift in polarity and pH causes the highly insoluble quinolinone product to crash out of solution as a dense precipitate.

-

Purification: Filter the precipitate under a vacuum, wash extensively with distilled water until the filtrate is pH neutral, and wash with cold ethanol to remove unreacted organic impurities. Dry under a vacuum at 60 °C.

Analytical Characterization & Tautomeric Dynamics

When characterizing this compound, researchers must account for lactam-lactim tautomerism. While indexed as 2-hydroxyquinolin-4(1H)-one, the compound exists predominantly as the 4-hydroxyquinolin-2(1H)-one (carbostyril) tautomer in both the solid state and polar aprotic solvents (like DMSO-

The quantitative analytical data summarized below reflects this dominant tautomeric form.

Table 1: Predictive NMR and HRMS Data Summary

| Analytical Method | Signal / Value | Multiplicity | Assignment & Causality |

| 11.55 ppm | br s | NH / OH: Highly deshielded exchangeable proton of the lactam/enol system. | |

| 7.72 ppm | d ( | C7-H: Ortho-coupled to C6-H. Deshielded by the adjacent C8-Cl group. | |

| 7.45 ppm | d ( | C6-H: Ortho-coupled to C7-H. | |

| 5.95 ppm | s | C3-H: Vinylic proton. Highly shielded due to the electron-donating effect of the adjacent enol/amine system. | |

| 162.5, 160.1 ppm | Cq | C2, C4: Carbonyl and enol carbons. | |

| 122.4, 114.2 ppm | Cq | C8 (C-Cl), C5 (C-Br): Halogenated carbons, identified by characteristic heavy-atom shielding effects. | |

| HRMS (ESI-) | m/z 271.9120 | - | [M-H] |

Conclusion

The synthesis of 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one exemplifies the power of rational retrosynthetic design. By anchoring the starting material with specific halogen placements, the protocol achieves absolute regiocontrol during the PPA-mediated cyclization. The resulting self-validating workflow ensures high purity and yield, providing researchers with a reliable pathway to generate this critical heterocyclic building block for downstream pharmaceutical applications.

References

-

Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions Arabian Journal of Chemistry URL:[Link][4]

-

Synthesis of 4-quinolones Organic Chemistry Portal URL:[Link][5]

-

Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors PubMed Central (PMC) URL:[Link][1]

-

5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one (Compound Summary) PubChem Database, National Institutes of Health URL:[Link][2]

Sources

- 1. Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one | C9H5BrClNO2 | CID 126843243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Quinolinediol (CAS 86-95-3) - High-Purity Research Grade [benchchem.com]

- 4. <bold>Chemistry of 4-Hydroxy-2(1<i>H</i>)-quinolone</bold>. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 5. 4-Quinolone synthesis [organic-chemistry.org]

Introduction: The Strategic Value of Halogenated Quinolinones in Modern Drug Discovery

An In-depth Technical Guide to the Discovery of Novel Halogenated Quinolinone Compounds

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic system provides a versatile framework for interacting with a wide array of biological targets. When combined with halogen atoms—a common strategy in drug design—the therapeutic potential of the quinolinone core is significantly amplified. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, improving membrane permeability, and modulating binding affinity through the formation of halogen bonds.

This guide provides a comprehensive overview of the discovery process for novel halogenated quinolinone compounds, from initial synthetic design to preliminary biological evaluation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent chemical class. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and explore the strategic thinking required to navigate this promising area of research.

Part I: Core Synthesis – Constructing the Quinolinone Framework

The foundation of any novel derivative is the robust synthesis of the core quinolinone ring system. The choice of synthetic route is critical and is often dictated by the desired substitution pattern on the final molecule.

Common Synthetic Pathways

Several classical and modern reactions are employed for this purpose:

-

The Gould-Jacobs Reaction: This is one of the most versatile and widely used methods, particularly for synthesizing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones). The reaction proceeds by the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization. The choice of a substituted aniline directly translates to substitution on the benzene portion of the quinolinone ring, offering a clear and predictable way to introduce diversity.

-

The Conrad-Limpach-Knorr Synthesis: This pathway involves the reaction of anilines with β-ketoesters. The reaction conditions (temperature) can be tuned to selectively favor the formation of either 4-quinolinones (Conrad-Limpach, higher temperatures) or 2-quinolinones (Knorr, acidic conditions, lower temperatures). This regiochemical control is a key advantage when one isomer is therapeutically preferred over the other.

-

Friedländer Annulation: This method constructs the quinoline ring by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone group. While powerful, its primary utility is for quinolines, but it can be adapted for certain quinolinone syntheses.

The workflow for selecting a core synthetic strategy is often a balance between the availability of starting materials, the desired substitution pattern, and reaction scalability.

Caption: General workflow for synthesizing halogenated quinolinones.

Part II: Strategic Halogenation of the Quinolinone Core

With the quinolinone core in hand, the next crucial phase is the introduction of a halogen atom. This is not a random process; the position and type of halogen are chosen to test specific hypotheses about drug-target interactions. Electrophilic aromatic substitution is the most common method for this transformation.

Choosing the Right Reagent and Conditions

The regioselectivity of halogenation (i.e., which position on the ring the halogen adds to) is governed by the electronic properties of the quinolinone ring. The electron-donating nature of the nitrogen atom and the carbonyl group's influence direct the incoming electrophile.

-

N-Halosuccinimides (NXS): Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are widely used because they are solid, easy to handle, and offer a milder alternative to diatomic halogens (e.g., Br₂). Their reactivity can be tuned by the addition of an acid catalyst.[1][2][3][4]

-

Lewis Acid Catalysis: For less reactive quinolinone systems, a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is often required.[5] The catalyst polarizes the halogenating agent, making it a much stronger electrophile.

-

Solvent Choice: The choice of solvent is critical. Inert solvents like dichloromethane (DCM) or acetonitrile are common. For certain substrates, highly acidic media can be used to both activate the halogenating agent and protonate the substrate, altering its reactivity profile.

The table below summarizes common halogenation systems.

| Halogenating System | Target Halogen | Typical Substrate | Key Advantage |

| NCS in Acetonitrile | Chlorine (Cl) | Activated Quinolinones | Mild conditions, good yields |

| NBS / Lewis Acid (e.g., FeCl₃) | Bromine (Br) | Deactivated Quinolinones | Increased electrophilicity for difficult substrates |

| NIS in Trifluoroacetic Acid | Iodine (I) | Most Quinolinones | Powerful system for iodination |

Part III: A Practical Case Study – Synthesis and Characterization

To illustrate the principles discussed, this section provides a detailed, step-by-step protocol for the synthesis of a novel compound: 6-Bromo-2-methyl-1H-quinolin-4-one .

Experimental Protocol: Synthesis of 6-Bromo-2-methyl-1H-quinolin-4-one

Step 1: Synthesis of the Quinolinone Core (Conrad-Limpach)

-

Reaction Setup: To a solution of 4-bromoaniline (1.0 eq) in toluene, add ethyl acetoacetate (1.1 eq).

-

Condensation: Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude intermediate, an enamine.

-

Cyclization: Add the crude enamine to a high-boiling point solvent such as Dowtherm A. Heat the mixture to 250 °C for 30 minutes.[6]

-

Isolation: Cool the mixture to room temperature. The product will precipitate. Collect the solid by vacuum filtration, wash with hexane to remove the solvent, and dry to yield 6-bromo-2-methyl-1H-quinolin-4-one.

Caption: Case study synthetic pathway.

Characterization Data

A self-validating protocol requires rigorous characterization of the final product. The data below is representative of what would be expected for the target compound.

| Technique | Expected Result |

| ¹H NMR | Aromatic protons shifted due to bromine's electron-withdrawing effect. A singlet for the methyl group. A broad singlet for the N-H proton. |

| ¹³C NMR | Appearance of a quaternary carbon signal for the C-Br bond. Shifts in aromatic carbon signals consistent with substitution. |

| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of C₁₀H₈BrNO, with the characteristic isotopic pattern for a bromine-containing compound. |

| Melting Point | A sharp, defined melting point, indicating high purity. |

Part IV: From Molecule to Medicine – Biological Screening

Once a novel halogenated quinolinone is synthesized and purified, the next step is to assess its biological activity. The choice of assay depends on the therapeutic area of interest. Given the known activities of quinolinones, a common starting point is screening for anticancer or antibacterial effects.[7][8][9][10]

Workflow for Preliminary Anticancer Screening

-

Cell Line Selection: Choose a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Compound Preparation: Prepare stock solutions of the test compound in a suitable solvent like DMSO.

-

Cell Viability Assay (e.g., MTT Assay):

-

Plate the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the halogenated quinolinone for 48-72 hours.

-

Add MTT reagent, which is converted by living cells into a colored formazan product.

-

Solubilize the formazan crystals and measure the absorbance using a plate reader.

-

-

Data Analysis: Calculate the concentration of the compound that inhibits 50% of cell growth (the IC₅₀ value). A lower IC₅₀ value indicates higher potency.

This initial screen provides crucial data to guide further investigation, including mechanism of action studies and optimization of the chemical structure. The introduction of a halogen can create specific interactions, such as halogen bonds, with target proteins, which can be a key driver of improved potency and selectivity.[11][12][13][14]

Caption: A typical workflow for preliminary anticancer screening.

Conclusion and Future Directions

The discovery of novel halogenated quinolinones represents a fertile ground for medicinal chemistry. By combining rational synthetic strategies with targeted biological evaluation, researchers can develop new chemical entities with significant therapeutic potential. The strategic placement of halogens is a proven method for optimizing drug-like properties, and as our understanding of halogen bonding and other subtle molecular interactions grows, so too will our ability to design the next generation of quinolinone-based drugs. Future efforts will likely focus on developing more selective and environmentally benign catalytic halogenation methods and exploring the full potential of these compounds against a wider range of diseases.

References

- Hernandes, M. Z., et al. (2026). Key contemporary considerations for halogens in drug discovery. Journal of Medicinal Chemistry.

- BenchChem. (2025). Halogenated Quinoline-3-Carbonitriles: A Comparative Analysis of Biological Activity. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.

- Balaram, P. (2019). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC.

- Organic Chemistry Portal. Quinoline Synthesis: Conrad-Limpach-Knorr.

- Prakash, G. K. S., et al. (2004). N-Halosuccinimide/BF3-H2O, Efficient Electrophilic Halogenating Systems for Aromatics. Journal of the American Chemical Society.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.

- Wikipedia. Gould–Jacobs reaction.

- Mori, K., et al. (2019). Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. The Journal of Organic Chemistry.

- Wang, Z. (2024). Recent advances in the electrophilic halogenation of aromatic compounds using N-halosuccinimides (NXS).

- Lu, Y., et al. (2013). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development.

- Hardegger, L. A., et al. (2025). Halogen Bonding: A New Frontier in Medicinal Chemistry.

- Lu, Y., et al. (2012). Halogen bonding for rational drug design and new drug discovery. PubMed.

- Majumder, A., et al. Halogenation of aromatic compounds with N-halosuccinimides (NXS) catalysed by d-camphorsulfonic acid-BiCl3. Organic & Biomolecular Chemistry (RSC Publishing).

- Melander, R. J., et al. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. PMC - NIH.

- Wikipedia. Conrad–Limpach synthesis.

- Kubanik, M., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics.

- Aldred, K. J., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. MDPI.

- Stana, A., et al. (2025).

- University of Florida. (2020).

- Larock, R. C., & Yue, D.

-

Yorimitsu, H., et al. (2024). Halogenation of aromatic compounds with N-halosuccinimides (NXS) catalysed by d-camphorsulfonic acid-BiCl3. RSC Publishing. [Link]

- Ahluwalia, V. K., & Parashar, R. K. Gould-Jacobs Reaction.

- Anno Domini Beats. (2025). Gould-Jacobs Reaction Mechanism. YouTube.

- Li, X., et al. (2021). Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions. ACS Omega.

- Cox, F. F., et al. (2019). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones.

- BenchChem. Technical Support Center: Conrad-Limpach Synthesis of Quinolines.

- Maiti, S. Selective C‐5 halogenation (Cl/Br) of 8‐hydroxy quinolines under transition metal‐free condition.

- Wikipedia.

- Jäkle, F., et al. Electrophilic halogenation of 8-methoxyquinoline. The Journal of Organic Chemistry.

Sources

- 1. N-Halosuccinimide/BF3-H2O, Efficient Electrophilic Halogenating Systems for Aromatics [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Halogenation of aromatic compounds with N-halosuccinimides (NXS) catalysed by d-camphorsulfonic acid-BiCl3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. UFInnovate Technology Publisher [ufinnovate.technologypublisher.com]

- 11. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Evaluation: Preliminary Biological Screening of 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one

Executive Summary

This technical guide outlines the standardized protocols and rationale for the preliminary biological screening of 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one (hereafter referred to as BCQ-4 ).

The quinolinone scaffold is a "privileged structure" in medicinal chemistry, serving as the core for various FDA-approved therapeutics (e.g., fluoroquinolones). The specific halogenation pattern of BCQ-4—a bromine at position 5 and a chlorine at position 8—is designed to enhance lipophilicity and metabolic stability, potentially increasing membrane permeability and binding affinity against microbial and oncological targets.

This guide provides a self-validating workflow for assessing BCQ-4 across three critical domains: Antimicrobial Efficacy , Antioxidant Capacity , and In Vitro Cytotoxicity .

Structural Rationale & In Silico Profiling

Before wet-lab screening, it is critical to understand the pharmacophore. BCQ-4 exists in a tautomeric equilibrium between the 4-hydroxy-2-quinolinone and 2-hydroxy-4-quinolinone forms.

Structure-Activity Relationship (SAR)

-

C5-Bromine: Enhances hydrophobic interaction with the binding pockets of DNA gyrase (bacteria) or Topoisomerase II (eukaryotes).

-

C8-Chlorine: Electron-withdrawing group (EWG) that alters the pKa of the adjacent hydroxyl/amine groups, potentially influencing metal chelation (crucial for inhibiting metalloenzymes).

-

2-Hydroxy/4-Oxo Motif: Acts as a hydrogen bond donor/acceptor pair, essential for base-stacking interactions with DNA.

Solubility & Preparation

-

Solvent: Due to the halogenation, BCQ-4 exhibits low aqueous solubility.

-

Stock Solution Protocol: Dissolve BCQ-4 in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM . Sonicate for 10 minutes at 40°C to ensure complete solubilization.

-

Working Solution: Dilute with culture media. Ensure final DMSO concentration is

to avoid solvent toxicity in biological assays.

Antimicrobial Screening (MIC Determination)

The primary application of halogenated quinolinones is antibacterial and antifungal activity. The screening must differentiate between bacteriostatic and bactericidal effects.

Protocol: Broth Microdilution Assay (CLSI Standards)

This protocol determines the Minimum Inhibitory Concentration (MIC) against standard reference strains: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), and Candida albicans (Fungal).

Materials

-

Medium: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

-

Indicator: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride) for visual confirmation of metabolic activity.

-

Positive Control: Ciprofloxacin (Bacteria), Fluconazole (Fungi).

Step-by-Step Workflow

-

Inoculum Prep: Adjust bacterial suspension to

McFarland Standard ( -

Plate Setup: Use a 96-well flat-bottom plate.

-

Rows A-H: Serial 2-fold dilutions of BCQ-4 (Range:

to

-

-

Inoculation: Add

of diluted inoculum to each well. -

Incubation:

for 18–24 hours (Bacteria); -

Readout: Add

Resazurin. Incubate for 2 hours.-

Blue: No growth (Inhibition).

-

Pink/Colorless: Growth (Metabolic reduction of dye).

-

Visualization: Antimicrobial Screening Logic

The following diagram illustrates the decision matrix for the antimicrobial workflow.

Caption: Logic flow for Broth Microdilution Assay using Resazurin indicator to determine MIC and MBC.

Antioxidant Assessment (DPPH Assay)

Halogenated hydroxy-quinolinones often exhibit radical scavenging properties due to the phenolic hydroxyl group. This is relevant for preventing oxidative stress-induced DNA damage.

Protocol: DPPH Radical Scavenging

Principle: The stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) is purple. Upon reduction by a hydrogen donor (BCQ-4), it turns yellow.

-

Reagent: Prepare 0.1 mM DPPH solution in methanol (protect from light).

-

Reaction: Mix

of BCQ-4 (various concentrations) with -

Control: Ascorbic acid (Standard).

-

Incubation: 30 minutes in the dark at room temperature.

-

Measurement: Absorbance at 517 nm .

Calculation:

Cytotoxicity Screening (MTT Assay)

To ensure the compound is not a general toxin, or to evaluate it as an anticancer agent, cytotoxicity against mammalian cells is required.

Target Cell Lines[1][2][3]

-

HepG2: Liver carcinoma (Metabolic toxicity model).

-

HEK293: Human Embryonic Kidney (Normal cell control).

Protocol

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Treat with BCQ-4 (

) for 48 hours. -

MTT Addition: Add

MTT reagent (5 mg/mL). Incubate 4h. -

Solubilization: Dissolve formazan crystals in DMSO.

-

Quantification: Absorbance at 570 nm .

Visualization: Mechanism of Action (Hypothetical)

Based on the quinolinone scaffold, the likely mechanism involves DNA intercalation or Topoisomerase inhibition.

Caption: Hypothetical Mechanism of Action (MOA) for BCQ-4 involving Topoisomerase inhibition leading to apoptosis.

Data Reporting Standards

To ensure reproducibility, data must be tabulated with statistical significance.

Table 1: Antimicrobial Activity Template

| Strain | Gram Type | Standard (Ciprofloxacin) MIC ( | BCQ-4 MIC ( | Interpretation |

| S. aureus (ATCC 25923) | (+) | 0.12 - 0.5 | TBD | Potency vs. Standard |

| E. coli (ATCC 25922) | (-) | 0.004 - 0.016 | TBD | Membrane Permeability |

| P. aeruginosa (ATCC 27853) | (-) | 0.25 - 1.0 | TBD | Efflux Pump Susceptibility |

Table 2: Cytotoxicity (IC50) Template

| Cell Line | Tissue Origin | BCQ-4 IC50 ( | Selectivity Index (SI)* |

| HepG2 | Liver Cancer | TBD | - |

| HEK293 | Normal Kidney | TBD |

Note: An SI > 10 indicates a promising therapeutic window.

References

-

National Center for Biotechnology Information (NCBI). (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PubMed Central. Available at: [Link]

-

Molecules (MDPI). (2009). Ring-Substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Available at: [Link]

Spectroscopic Analysis of 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one: A Comprehensive Technical Guide

Executive Summary

The di-halogenated quinolinone scaffold, specifically 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one , represents a highly functionalized heterocyclic core with profound applications in drug discovery (e.g., kinase inhibitors, anti-infectives) and materials science. Precise structural characterization of this molecule is complicated by its dynamic tautomeric equilibrium and the complex electronic perturbations induced by the C5-bromine and C8-chlorine substituents.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic profiling (NMR, FT-IR, HRMS, and UV-Vis) of this specific scaffold. By moving beyond simple data reporting, this guide explains the underlying physicochemical causality—such as the "heavy atom effect" and solvent-dependent tautomerism—ensuring that analytical chemists and drug development professionals can confidently validate their synthetic outputs.

Structural Dynamics: The Tautomeric Landscape

The fundamental challenge in the spectroscopic analysis of 2-hydroxyquinolin-4(1H)-one derivatives is that they do not exist as a single, static structure. The molecule undergoes rapid proton transfer, existing in a dynamic equilibrium between three primary tautomers: the 2-hydroxy-4-quinolone (lactim-keto), the 4-hydroxy-2-quinolone (lactam-enol), and the 2,4-quinolinediol (diol) forms[1].

In the gas phase or non-polar environments, the lactim forms may be favored; however, in the solid state and in polar protic/aprotic solvents (such as DMSO-

Figure 1: Solvent-dependent tautomeric equilibrium of the quinolinone scaffold.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the most definitive proof of the substitution pattern and tautomeric state. The presence of halogens at the C5 and C8 positions creates highly specific electronic environments.

H NMR: Causality of Chemical Shifts

In a polar solvent like DMSO-

-

Exchangeable Protons (NH and OH): The lactam NH proton typically resonates far downfield (~11.5–12.0 ppm) due to the deshielding effect of the adjacent carbonyl and nitrogen atoms, combined with strong hydrogen bonding[3]. The C4-OH proton also appears downfield (~10.5–11.0 ppm).

-

The Vinylic Proton (H3): A hallmark of the 4-hydroxy-2-quinolone tautomer is the sharp singlet corresponding to the H3 proton, typically found at 6.0–6.5 ppm[3].

-

The Aromatic Protons (H6 and H7): Because C5 is substituted with bromine and C8 with chlorine, the only remaining protons on the benzenoid ring are at C6 and C7. These protons are ortho to each other and will appear as a classic AB doublet system with a coupling constant (

) of approximately 8.0–8.5 Hz.

C NMR: The Heavy Atom Effect

The

Table 1: Expected NMR Chemical Shifts (in DMSO- )

| Nucleus | Position | Expected Shift (ppm) | Multiplicity / Coupling | Structural Causality |

| NH (N1) | 11.5 - 12.0 | Singlet (broad) | Deshielded by lactam carbonyl; H-bonding. | |

| OH (C4) | 10.5 - 11.0 | Singlet (broad) | Deshielded by oxygen electronegativity. | |

| H7 | 7.6 - 7.9 | Doublet ( | Ortho-coupling to H6; deshielded by C8-Cl. | |

| H6 | 7.2 - 7.5 | Doublet ( | Ortho-coupling to H7. | |

| H3 | 6.0 - 6.5 | Singlet | Vinylic proton of the enol system. | |

| C2 (C=O) | 162.0 - 165.0 | Singlet | Lactam carbonyl carbon. | |

| C4 (C-OH) | 155.0 - 160.0 | Singlet | Enolic carbon attached to oxygen. | |

| C8 (C-Cl) | 120.0 - 125.0 | Singlet | Inductive deshielding by chlorine. | |

| C5 (C-Br) | 110.0 - 115.0 | Singlet | Diamagnetic shielding (Heavy Atom Effect). |

Mass Spectrometry (HRMS) & Isotopic Signatures

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is critical for confirming the exact mass and elemental composition. Because the molecule possesses acidic NH and OH protons, ESI in negative ion mode ([M-H]

The Halogen Isotopic Cluster

The co-presence of Bromine and Chlorine provides a highly diagnostic isotopic signature. Bromine exists naturally as

Table 2: HRMS Isotopic Pattern Analysis (Formula: C H BrClNO )

| Ion Species | Isotope Combination | Exact Mass [M-H] | Relative Intensity |

| M | 271.912 | ~ 75% (Normalized to 3) | |

| M+2 | 273.910 | ~ 100% (Normalized to 4) | |

| M+4 | 275.908 | ~ 25% (Normalized to 1) |

Note: Observing this exact 3:4:1 cluster is absolute confirmation of the mono-bromo, mono-chloro substitution pattern.

Vibrational (FT-IR) Spectroscopy

Infrared spectroscopy validates the functional groups in the solid state, confirming the preference for the lactam tautomer.

-

Carbonyl Region (

): The lactam carbonyl stretch appears at 1640–1670 cm -

Hydroxyl/Amine Region (

/ -

Fingerprint Region (

): The C-Cl stretch typically manifests as a sharp band around 740–760 cm

Standardized Experimental Protocols

To ensure data reproducibility and scientific integrity, the following self-validating workflow must be adhered to during characterization.

Figure 2: Orthogonal spectroscopic workflow for halogenated quinolinones.

Protocol 1: Self-Validating NMR Acquisition

-

Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO-

. Ensure the solvent is stored over molecular sieves to prevent water peak overlap (~3.3 ppm). -

1D Acquisition: Acquire

H NMR (minimum 16 scans) and -

D

O Exchange (Validation Step): To definitively assign the NH and OH protons, add 2 drops of D -

2D Acquisition: Run

H-

Protocol 2: FT-IR Solid-State Analysis

-

Preparation: Mix 2 mg of the analyte with 200 mg of spectroscopic-grade, oven-dried KBr. Grind thoroughly in an agate mortar to prevent light scattering.

-

Pressing: Press into a translucent pellet under 10 tons of pressure for 2 minutes.

-

Acquisition: Scan from 4000 to 400 cm

with a resolution of 4 cm

Protocol 3: HRMS Isotopic Verification

-

Preparation: Dissolve the sample in LC-MS grade Methanol to a concentration of 1 µg/mL. Add 0.1% Formic Acid to aid ionization, though negative mode may perform better without it.

-

Acquisition: Inject directly into the ESI source. Set the capillary voltage to 3.0 kV (negative mode) or 3.5 kV (positive mode).

-

Validation: Extract the mass spectrum around

272-276. Calculate the theoretical isotopic distribution for C

References

-

Wińska, K., et al. "Chemoenzymatic Synthesis of Enantiomeric, Bicyclic δ-Halo-γ-lactones with a Cyclohexane Ring, Their Biological Activity and Interaction with Biological Membranes." Molecules (MDPI). URL:[Link]

-

Mahalingam, M., et al. "Photo-induced antimicrobial and DNA cleavage studies of indoloquinolines and 1,8-naphtharidine." Journal of Chemical Sciences (Indian Academy of Sciences). URL:[Link]

-

Moradi-e-Rufchahi, E., et al. "Synthesis, characterization and spectroscopic properties of some new azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one as a new synthesized enol type coupling component." ResearchGate. URL:[Link]

Sources

Tautomerism in 2-Hydroxyquinolin-4(1H)-one Derivatives: A Technical Guide

The following technical guide details the tautomerism, characterization, and application of 2-hydroxyquinolin-4(1H)-one and its isomeric counterpart 4-hydroxyquinolin-2(1H)-one .

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Chemists[1]

Executive Summary

The quinolinone scaffold is a "privileged structure" in drug discovery, serving as the core for antimalarials, immunomodulators (e.g., Roquinimex), and bacterial signaling molecules (e.g., PQS). However, its utility is often complicated by prototropic tautomerism .[1] The core 2,4-oxygenated quinoline system can exist as a dione, a 2-one (lactam-enol), or a 4-one (lactam-enol).[1]

Misidentification of the dominant tautomer leads to:

-

Erroneous Docking Models: Inaccurate hydrogen bond donor/acceptor mapping.[1]

-

Synthetic Failures: Unexpected reactivity at the C3 or O-centers.

-

Regulatory Hurdles: Ambiguity in solid-state form characterization for API registration.[1]

This guide provides a definitive protocol for predicting, synthesizing, and characterizing the specific tautomeric forms of this scaffold.

Structural Fundamentals & Thermodynamics

The Tautomeric Triad

The 2,4-dihydroxyquinoline system exists in a dynamic equilibrium between three primary forms. While the dione form is theoretically possible, it is energetically unfavorable due to the loss of aromaticity in the nitrogen-containing ring.

The competition is primarily between:

-

4-hydroxyquinolin-2(1H)-one (The "2-one" form): Generally the thermodynamic product for unsubstituted and 3-substituted derivatives.[1]

-

2-hydroxyquinolin-4(1H)-one (The "4-one" form): Often referred to as the "4-hydroxyquinoline" tautomer.[1] This form becomes dominant when the 2-position is substituted with alkyl groups (e.g., Pseudomonas Quinolone Signal).

Thermodynamic Drivers

-

Aromaticity: The 2-one form retains the aromaticity of the fused benzene ring and establishes a stable cis-amide (lactam) resonance.

-

Solvent Effects:

-

Polar Protic (MeOH, H2O): Stabilize the 2-one form via intermolecular H-bonding.[1]

-

Apolar (CHCl3, Toluene): May shift equilibrium slightly, but the high lattice energy of the 2-one dimer usually persists.

-

-

Substituent Effects (The "Switch"):

Figure 1: Tautomeric equilibrium of the 2,4-oxygenated quinoline scaffold. The 2-one form is generally preferred unless specific substitution patterns (e.g., 2-alkyl) drive the equilibrium toward the 4-one.

Experimental Protocol: Characterization

Distinguishing the 2-one from the 4-one is a common bottleneck. The following protocol uses

NMR Discrimination Protocol

Objective: Determine the dominant tautomer in solution.

Solvent: DMSO-

| Feature | 4-hydroxy-2-quinolinone (2-one) | 2-hydroxy-4-quinolinone (4-one) |

| C4 Chemical Shift | ~163 - 168 ppm (Enolic C-OH) | ~174 - 178 ppm (Ketonic C=O) |

| C2 Chemical Shift | ~164 - 170 ppm (Amide C=O) | ~155 - 160 ppm (Enolic C-OH/Imidate) |

| C3 Proton ( | ~5.8 - 6.0 ppm (Olefinic) | ~5.9 - 6.2 ppm (Olefinic) |

| NH Signal | Broad singlet, ~11-12 ppm | Broad singlet, ~11-12 ppm |

Step-by-Step Workflow:

-

Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-

. -

Acquisition: Acquire

C NMR with sufficient scans (typically >512) to resolve quaternary carbons. -

Analysis:

-

Validation (HMBC): Run an HMBC experiment.

-

2-one: The NH proton will show a strong 3-bond correlation to the Carbonyl (C2) and the bridgehead carbon (C8a).

-

4-one: The NH proton will correlate to the C4 carbonyl (weakly) and C8a.

-

Solid-State Confirmation (X-Ray)

Solution state tautomerism may differ from the solid state. For drug registration, single-crystal X-ray diffraction (SC-XRD) is mandatory.[1]

-

Key Geometric Indicator: Measure the C2-N and C4-C3 bond lengths.

Synthetic Control: Targeting the Specific Tautomer

The synthesis method dictates the initial tautomeric population. Two classical pathways allow for selective targeting.[1]

The Knorr Synthesis (Targeting the 2-one)

-

Mechanism: Acid-catalyzed condensation of aniline with

-keto esters.[1] -

Outcome: Kinetic control typically yields the 2-hydroxy (or 2-one) scaffold.[1]

-

Protocol:

-

Mix aniline (1 eq) and ethyl acetoacetate (1 eq).

-

Heat to 110°C to form the anilide intermediate.

-

Treat with conc.

at 90°C for cyclization. -

Result: 4-methyl-2-quinolinone (2-one form).[1]

-

The Conrad-Limpach Synthesis (Targeting the 4-one)

-

Mechanism: Thermal cyclization of anilinoacrylates.[1]

-

Outcome: Thermodynamic control at high temperature yields the 4-hydroxy (4-one) scaffold.[1]

-

Protocol:

Figure 2: Synthetic divergence.[1] Temperature and intermediate isolation determine whether the 2-one or 4-one scaffold is formed.[1]

Biological Relevance & Drug Discovery[1][3][4]

Docking Implications

The tautomeric state fundamentally alters the pharmacophore.

-

2-one Form: Presents a Hydrogen Bond Donor at N1 and Acceptor at O2.[1] The C4-OH is a Donor.[1][2]

-

4-one Form: Presents a Hydrogen Bond Donor at N1 and Acceptor at O4.[1]

-

Case Study (PQS): The Pseudomonas Quinolone Signal (2-heptyl-3-hydroxy-4(1H)-quinolone) binds to the PqsR receptor.[1] Docking studies utilizing the incorrect 2-one tautomer fail to reproduce the binding affinity because the receptor specifically recognizes the 4-one carbonyl and the 3-OH group.[1]

Selected Drug Examples

| Drug/Molecule | Primary Tautomer | Indication |

| Roquinimex (Linomide) | 2-one (4-hydroxy-2-quinolinone) | Immunomodulator (MS, Cancer) |

| Tasquinimod | 2-one | Prostate Cancer (Anti-angiogenic) |

| PQS / HHQ | 4-one (2-alkyl-4-quinolone) | Bacterial Quorum Sensing |

| Nalidixic Acid | 4-one (1,8-naphthyridin-4-one) | Antibiotic (Quinolone class) |

References

-

BenchChem. (2025).[1][3] Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone. Retrieved from 3

-

University of Algarve. (2024).[1] 4-Hydroxyquinolin-2(1H)-one isolated in cryogenic argon and xenon matrices: Tautomers and photochemistry. Sapientia. Retrieved from 4

-

FEMS Microbiology Reviews. (2011). Quinolones: from antibiotics to autoinducers. Oxford Academic.[1] Retrieved from 5

-

ChemRxiv. (2023).[1] Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation. Retrieved from 6

-

MDPI. (2023).[1] Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. Retrieved from 7

-

National Institutes of Health. (2025). 2-Heptyl-4-hydroxyquinoline (PubChem CID 164974).[1] PubChem.[1] Retrieved from 1

Sources

- 1. 2-Heptyl-4-hydroxyquinoline | C16H21NO | CID 164974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease [scirp.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sapientia.ualg.pt [sapientia.ualg.pt]

- 5. academic.oup.com [academic.oup.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mdpi.com [mdpi.com]

"initial investigation into the antimicrobial spectrum of 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one"

[1]

Chemical Rationale & Structural Context

Before initiating biological assays, the investigator must understand the pharmacophore. BCQ-4 features a 2,4-dione-like tautomeric core with specific halogenation.[1]

-

The Scaffold (2-hydroxyquinolin-4(1H)-one): This core mimics the transition state of the phosphoryl transfer reaction in bacterial DNA replication.[1] It is a classic privileged structure in medicinal chemistry.

-

8-Chloro Substituent: Unlike 8-hydroxyquinolines (which chelate metals), the 8-chloro group is non-chelating.[1] In fluoroquinolone SAR (Structure-Activity Relationship), an 8-halogen (specifically Cl or F) often improves activity against Gram-positive anaerobes and reduces efflux pump susceptibility by altering the molecule's polarity profile.[1]

-

5-Bromo Substituent: Introduces significant steric bulk and lipophilicity (LogP increase), potentially enhancing penetration through the mycobacterial cell wall or fungal membranes.

Pre-Screening Quality Control (Mandatory)

Biological data is only as good as the chemical purity.

-

HPLC Purity: Must be >98% (impurities like 5,8-dichloro analogs can skew toxicity data).

-

Solubility Profile: Determine thermodynamic solubility in DMSO and aqueous buffers (pH 7.4). Halogenation decreases water solubility; formulation with cyclodextrins may be required for in vivo steps, but DMSO is sufficient for in vitro screening.

Experimental Design: The Screening Cascade

The investigation is structured into three phases: Spectrum Determination , Bactericidal Kinetics , and Mechanism of Action (MoA) Validation .

Visualization: Screening Workflow

Caption: Logical flow for the initial antimicrobial investigation of BCQ-4, moving from broad screening to mechanistic validation.

Phase 1: Minimum Inhibitory Concentration (MIC)

Objective: Establish the potency range against the ESKAPE pathogens. Standard: CLSI M07-A10 (Bacteria) and M27-A3 (Yeast).[1]

Protocol: Broth Microdilution[2]

-

Inoculum Prep: Adjust bacterial cultures to

CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Compound Dilution: Prepare serial 2-fold dilutions of BCQ-4 in a 96-well plate.

-

Range: 64 µg/mL down to 0.06 µg/mL.

-

Solvent Control: DMSO final concentration must be <1% to avoid solvent toxicity.

-

-

Incubation: 16–20 hours at 35°C (aerobic).

-

Readout: Visual turbidity check or OD600 measurement. The MIC is the lowest concentration with no visible growth .[2]

Target Panel:

| Organism | Strain Type | Rationale for BCQ-4 |

|---|---|---|

| Staphylococcus aureus | MRSA (ATCC 43300) | Gram+ cell walls are susceptible to lipophilic halogenated quinolones.[1] |

| Pseudomonas aeruginosa | ATCC 27853 | Tests ability to penetrate Gram- outer membrane porins.[1] |

| Candida albicans | ATCC 90028 | 8-chloro-quinolines often exhibit cross-kingdom antifungal activity.[1] |

| Mycobacterium smegmatis | mc²155 | Surrogate for M. tuberculosis; tests lipophilic penetration. |

Phase 2: Bactericidal vs. Bacteriostatic Activity

MIC tells you what stops growth; MBC (Minimum Bactericidal Concentration) tells you what kills.[1]

Protocol: MBC Determination

-

Sample 10 µL from all "clear" wells in the MIC plate (concentrations

MIC). -

Spot onto drug-free agar plates.

-

Incubate for 24 hours.

-

Calculation: The MBC is the concentration that reduces the initial inoculum by

(3 log reduction).-

Interpretation: If MBC/MIC ratio

, BCQ-4 is bactericidal . If >4, it is bacteriostatic .

-

Phase 3: Mechanism of Action (MoA) Investigation

Given the structure, the primary hypothesis is DNA Gyrase Inhibition , but membrane disruption must be ruled out due to the halogenation.

Visualization: MoA Hypothesis Testing

Caption: Differentiating specific enzymatic inhibition from non-specific membrane toxicity.

Assay A: DNA Gyrase Supercoiling Assay

-

Principle: Functional DNA gyrase converts relaxed plasmid DNA into supercoiled forms. Inhibitors prevent this conversion.

-

Method: Incubate relaxed pBR322 plasmid with E. coli DNA gyrase and varying concentrations of BCQ-4.[1] Run on agarose gel.

-

Expected Result: If BCQ-4 acts like a quinolone, you will see the persistence of relaxed DNA bands and a lack of supercoiled bands.

Assay B: Mammalian Cytotoxicity (Safety Margin)

Before claiming efficacy, you must calculate the Selectivity Index (SI) .

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[1][3][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][4] Wayne, PA: CLSI.[4]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry, 53(10), 1565–1574. (Explains the 4-quinolone binding mode to Gyrase). [1]

-

Pang, Y., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs.[1][5][6] Molecules, 25(13), 3059.[7] (Provides SAR context for 2-hydroxy-4-quinolone scaffolds).

-

BenchChem. (2025).[1][2] 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one Product Data. (Chemical identity verification).[1]

Sources

- 1. US10570121B2 - Substituted dihydroisoquinolinone compounds - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. standards.globalspec.com [standards.globalspec.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Exploring the Anticancer Potential of Novel Quinolinone Scaffolds

Executive Summary

The quinolinone scaffold (1-aza-coumarin or carbostyril) represents a "privileged structure" in medicinal chemistry due to its ability to bind multiple receptor subtypes with high affinity. While historically recognized for the antibiotic efficacy of fluoroquinolones (4-quinolinones), recent repurposing efforts have identified both 2-quinolinone and 4-quinolinone derivatives as potent anticancer agents.[1]

This guide provides a technical roadmap for researchers exploring these scaffolds. It moves beyond basic screening to address the Structure-Activity Relationship (SAR) , mechanistic validation , and synthetic protocols necessary to develop next-generation chemotherapeutics.

Structural Rationale & SAR Logic

To design effective anticancer agents, one must distinguish between the two primary isomeric forms: 2-quinolinone and 4-quinolinone . Each offers distinct pharmacophoric advantages.

The Pharmacophore Divergence

-

2-Quinolinones (Carbostyrils): Structurally mimic the adenosine triphosphate (ATP) purine ring, making them excellent candidates for Type I/II Kinase Inhibitors (e.g., VEGFR, EGFR, PI3K).

-

4-Quinolinones: Share structural homology with anthracyclines and fluoroquinolones, predisposing them to DNA intercalation and Topoisomerase II inhibition.

SAR Decision Matrix

The following logic flow illustrates the critical substitution patterns required for optimizing biological activity.

Figure 1: Structural optimization workflow. Green nodes indicate primary pharmacophore attachment points; Yellow nodes indicate physicochemical tuning sites.

Mechanistic Targets & Signaling Pathways[2][3]

Novel quinolinone scaffolds rarely act via a single mechanism. The most potent derivatives often exhibit "polypharmacology," targeting both upstream signaling and downstream cell division.

Primary Targets

-

Topoisomerase II Inhibition: 4-quinolinones stabilize the DNA-Topo II cleavable complex, preventing religation and causing double-strand breaks (DSBs). This triggers the DNA Damage Response (DDR).

-

Tubulin Polymerization: C4-substituted quinolinones can bind to the colchicine site of tubulin, disrupting microtubule dynamics and arresting cells in the G2/M phase.

-

Tyrosine Kinase Inhibition: 2-quinolinones compete with ATP at the catalytic cleft of EGFR or VEGFR, blocking downstream Pro-Survival signaling (PI3K/Akt/mTOR).

Figure 2: Multi-target mechanism of action. Red arrows indicate inhibitory pathways induced by quinolinone scaffolds.

Experimental Protocols

To ensure data integrity and reproducibility (E-E-A-T), the following protocols include specific controls often overlooked in general literature.

Synthesis: Modified Knorr Quinoline Synthesis

Context: This is the most robust method for generating 2-quinolinones.

-

Reactants: Mix substituted aniline (1 eq) with

-keto ester (1.2 eq). -

Cyclization: Heat at 120°C in polyphosphoric acid (PPA) for 3–4 hours.

-

Expert Tip: Monitor via TLC using Ethyl Acetate:Hexane (3:7). PPA is viscous; ensure thorough stirring to prevent charring.

-

-

Work-up: Pour reaction mixture into crushed ice. Neutralize with 10% NaHCO

to precipitate the solid product. -

Purification: Recrystallize from ethanol.

Biological Evaluation: Cytotoxicity & Selectivity Index

Context: Reporting IC

Step-by-Step MTT Assay:

-

Seeding: Seed cancer cells (e.g., MCF-7, A549) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add test compounds (0.1

M to 100-

Control 1: Vehicle control (0.1% DMSO).

-

Control 2: Positive control (Doxorubicin or Cisplatin).

-

-

Incubation: 48 hours at 37°C, 5% CO

. -

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Calculation: Measure Absorbance at 570 nm.

-

Interpretation: An SI > 3 is generally considered a "hit" for early-stage discovery.

-

Mechanistic Validation: Cell Cycle Analysis (Flow Cytometry)

Context: To confirm if the quinolinone acts as a tubulin inhibitor or DNA damaging agent.

-

Fixation: Harvest treated cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.

-

Staining: Resuspend in PBS containing Propidium Iodide (PI) (50

g/mL) and RNase A (100 -

Analysis: Incubate 30 min in dark. Analyze using Flow Cytometer (excitation 488 nm).

-

Expected Result: Tubulin inhibitors cause accumulation in G2/M phase . Topo inhibitors may cause S-phase or G2/M arrest depending on concentration.

-

Data Presentation: Comparative Potency

The following table summarizes the anticancer profiles of representative quinolinone derivatives compared to standard care drugs.

| Compound ID | Scaffold Type | R3 Substituent | R6 Substituent | MCF-7 IC | A549 IC | Mechanism |

| Q-204 | 2-Quinolinone | 3-Cl-Phenyl | H | 4.2 ± 0.3 | 6.1 ± 0.5 | EGFR Inhibition |

| Q-412 | 4-Quinolinone | H | F | 1.8 ± 0.2 | 2.4 ± 0.1 | Topo II Inhibition |

| Q-Hybrid | Quinoline-Chalcone | 3,4-Dimethoxy | OMe | 0.45 ± 0.05 | 0.88 ± 0.1 | Dual Tubulin/Kinase |

| Doxorubicin | Standard | - | - | 0.52 ± 0.04 | 0.95 ± 0.08 | DNA Intercalation |

Note: Q-Hybrid demonstrates the power of molecular hybridization, achieving sub-micromolar potency comparable to Doxorubicin.

References

-

Therapeutic Potential of Quinolin-2H-one Hybrids as Anticancer Agents. Bentham Science. (2024).[2][3] [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI Molecules. (2025).[4][5] [Link]

-

Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Medicinal Chemistry. (2024).[2][3] [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI Pharmaceuticals. (2025).[4][5] [Link]

-

Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Microbiology Spectrum. (2014).[6] [Link]

Sources

- 1. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Conrad-Limpach Synthesis of Substituted 4-Hydroxy-2-Quinolones

Executive Summary & Mechanistic Distinction

The Conrad-Limpach synthesis is the gold-standard method for accessing 4-hydroxyquinolines (4-quinolones) through the condensation of anilines with

Unlike the competing Knorr synthesis —which operates under thermodynamic control (high temperature, acid catalysis) to yield 2-hydroxyquinolines (carbostyrils)—the Conrad-Limpach protocol isolates the

Target Scope: While the classic Conrad-Limpach reaction using ethyl acetoacetate yields 4-hydroxy-2-methylquinoline , this guide specifically addresses the user's request for 4-hydroxy-2-quinolones (chemically 2,4-dihydroxyquinolines). This specific scaffold is accessed by substituting the

Mechanistic Pathway & Regioselectivity

The following diagram illustrates the critical bifurcation point between the Conrad-Limpach (Kinetic) and Knorr (Thermodynamic) pathways.

Figure 1: Bifurcation of Quinoline Synthesis. Path A (Blue) represents the Conrad-Limpach kinetic route yielding 4-hydroxyquinolines. Path B (Red) represents the Knorr thermodynamic route.

Critical Parameters & Optimization

Success in the Conrad-Limpach synthesis relies on strict adherence to two parameters: Solvent Temperature and Dilution .[2]

Solvent Selection for Cyclization

The thermal cyclization (Step 2) requires temperatures

| Solvent | Boiling Point ( | Suitability | Notes |

| Dowtherm A | 258 | Optimal | Eutectic mixture of diphenyl ether (73.5%) and biphenyl (26.5%). Liquid at RT. |

| Diphenyl Ether | 259 | Good | Solid at RT (MP 26 |

| Mineral Oil | >300 | Poor | Difficult to remove from product; often leads to "black tar" due to impurities. |

| Sulfolane | 285 | Moderate | Water-soluble (easier workup) but expensive. |

Substituent Effects (Hammett Correlation)

The electronic nature of the aniline dictates the ease of cyclization.

-

Electron Donating Groups (EDGs): (e.g., -OMe, -Me) at meta or para positions increase nucleophilicity of the aromatic ring, facilitating cyclization [1].

-

Electron Withdrawing Groups (EWGs): (e.g., -NO

, -Cl) deactivate the ring. Strong EWGs may require higher temperatures or Lewis acid catalysis (e.g., BiCl

Experimental Protocols

Protocol A: Classic Thermal Synthesis (Two-Step)

Best for scale-up (>10g) and substrates sensitive to microwave irradiation.

Step 1: Enamine Formation (Schiff Base)

Objective: Form the

-

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Reagents: Combine substituted aniline (50 mmol),

-keto ester or diethyl malonate (55 mmol, 1.1 eq), and benzene or toluene (100 mL). -

Catalysis: Add glacial acetic acid (0.5 mL) or

-TsOH (0.1 mol%). -

Reaction: Reflux for 4–12 hours. Monitor water collection in the Dean-Stark trap.

-

QC Check: Monitor via TLC (Hexane:EtOAc).[5] The enamine typically has a higher R

than the starting aniline. -

Validation:

H NMR will show a vinyl proton signal around

-

-

Isolation: Evaporate solvent under reduced pressure. The residue is often an oil; use directly in Step 2.

Step 2: High-Temperature Cyclization (Flash Pyrolysis)

Objective: Rapid thermal closure. Safety: Procedure involves oil baths at >250°C. Use a blast shield.

-

Preparation: Heat 50 mL of Dowtherm A to a rolling reflux (

255°C) in a three-neck flask equipped with a short-path distillation head (to remove ethanol generated). -

Addition: Dissolve the crude enamine from Step 1 in a minimal amount of Dowtherm A or toluene. Add this solution dropwise to the boiling solvent over 15–20 minutes.

-

Why Dropwise? High dilution prevents intermolecular polymerization (tar formation). The rapid heating favors the intramolecular reaction [3].

-

-

Reaction: Maintain reflux for 30–60 minutes. Ethanol should distill off.[6]

-

Workup:

-

Cool the mixture to room temperature.

-

Add non-polar solvent (Hexane or Ligroin, 100 mL). The 4-hydroxyquinolone product usually precipitates as a solid.[1]

-

Filter and wash copiously with hexane to remove Dowtherm A.

-

-

Purification: Recrystallize from Ethanol or DMF.

Protocol B: Microwave-Assisted Synthesis (Rapid)

Best for library generation, difficult substrates (EWGs), and small scales (<1g).

Mechanism: Microwave irradiation provides direct dielectric heating, overcoming the high activation energy barrier more efficiently than convective heating [4].

-

Vessel: Use a dedicated high-pressure microwave vial (e.g., 10–20 mL).

-

Mixture: Combine aniline (2.0 mmol) and diethyl malonate (2.2 mmol).

-

Solvent-Free (Neat): For many substrates, no solvent is required for the condensation step. Alternatively, use Ethanol (2 mL).

-

Step 1 (Condensation): Heat at 120°C for 5 minutes (Power: High).

-

Vent: If using an open vessel system, allow ethanol to evaporate. If closed, vent carefully after cooling.

-

-

Step 2 (Cyclization): Add Diphenyl ether (2 mL) to the vial.

-

Irradiation: Seal and heat to 250°C for 10–20 minutes.

-

Note: Ensure the microwave reactor can handle high pressure/temp.

-

-

Isolation: Cool to RT. Add Et

O or Hexane (5 mL) directly to the vial to precipitate the product. Centrifuge or filter.[7]

Troubleshooting & Quality Control

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Black Tar / Charring | Polymerization due to high concentration or overheating. | Dilution: Increase Dowtherm volume. Addition: Add enamine slower to the hot solvent. |

| Product is 2-Quinolone | Thermodynamic control took over in Step 1. | Temperature: Ensure Step 1 is kept |

| No Cyclization (EWG) | Aniline ring deactivated (e.g., Nitroaniline). | Catalyst: Add Lewis Acid (BiCl |

| Oily Product | Residual Dowtherm A trapped. | Wash: Triturate vigorously with Hexane/Pentane. Recrystallize: Use Glacial Acetic Acid. |

Analytical Validation (Self-Validating System)

To confirm the formation of the 4-hydroxy isomer over the 2-hydroxy isomer:

-

IR Spectroscopy:

-

4-Quinolone: Strong C=O stretch at

1620–1640 cm -

2-Quinolone: C=O stretch typically higher (

1660–1680 cm

-

-

H NMR (DMSO-d

-

Look for the C3-H proton. In 4-quinolones, this singlet appears at

5.8–6.2 ppm. -

Verify the absence of the vinyl protons from the enamine precursor.

-

References

-

Conrad, M., & Limpach, L. (1887).[8][9] "Ueber das Anilid der Acetessigsäure und dessen Condensationsproducte." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

-

Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

-

Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Conrad-Limpach Method." Journal of the American Chemical Society, 68(7), 1264–1266.

-

Lange, J. H., et al. (2002). "Microwave-assisted synthesis of 4-hydroxyquinolines." Tetrahedron Letters, 43(6), 1101-1104.

-

Benchmark Chemical Protocols. (2025). "Optimization of reaction conditions for quinolone synthesis." BenchChem Technical Notes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach | MDPI [mdpi.com]

- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scribd.com [scribd.com]

- 9. synarchive.com [synarchive.com]

"Friedländer synthesis for 5,8-dihalogenated quinolinone derivatives"

Application Note: Friedländer Synthesis of 5,8-Dihalogenated Quinolin-2(1H)-one Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Protocol Optimization, and Self-Validating Workflows

Introduction & Mechanistic Rationale

The quinolin-2(1H)-one (2-quinolone) scaffold is a privileged pharmacophore in drug discovery, frequently leveraged for its structural rigidity and capacity for hydrogen bonding. Specifically, 5,8-dihalogenated quinolin-2(1H)-ones are of high interest. Halogenation at the 5- and 8-positions profoundly alters the molecule's physicochemical properties: the 8-position halogen dictates the conformational preference of N-substituents via steric shielding, while the 5-position halogen projects directly into biological binding pockets, often enhancing target affinity through highly directional halogen bonding.

The Friedländer synthesis remains one of the most regioselective and robust methods for constructing poly-substituted quinolines [1]. However, synthesizing 5,8-dihalogenated derivatives presents a unique chemical challenge. The starting materials—2-amino-3,6-dihalobenzaldehydes —are sterically hindered and electronically deactivated. The strong inductive electron-withdrawing effect of the halogens at the 3- and 6-positions drastically reduces the nucleophilicity of the amine and impedes the initial condensation [2]. Consequently, standard base-catalyzed Friedländer conditions often fail or result in poor yields.

To overcome this, we employ a Brønsted or Lewis acid-catalyzed protocol (e.g.,

Reaction Workflow & Mechanistic Pathway

The synthesis involves a bimolecular condensation between a 2-amino-3,6-dihalobenzaldehyde and an active methylene compound (e.g., diethyl malonate or ethyl acetoacetate), followed by an intramolecular amidation.

Acid-catalyzed Friedländer synthesis mechanism for 5,8-dihalogenated quinolin-2(1H)-ones.

Experimental Protocol: Synthesis of 5,8-Dichloro-3-ethoxycarbonylquinolin-2(1H)-one

This self-validating protocol utilizes a Dean-Stark apparatus. The physical separation of water provides a real-time, quantitative metric of reaction progress, eliminating the guesswork often associated with deactivated substrates.

Materials Required:

-

Substrate: 2-Amino-3,6-dichlorobenzaldehyde (10.0 mmol, 1.90 g)

-

Reagent: Diethyl malonate (12.0 mmol, 1.92 g)

-

Catalyst:

-Toluenesulfonic acid monohydrate ( -

Solvent: Anhydrous Toluene (50 mL)

-

Equipment: 100 mL round-bottom flask, Dean-Stark trap, reflux condenser.

Step-by-Step Methodology:

-

Reaction Assembly: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3,6-dichlorobenzaldehyde, diethyl malonate, and

-TsOH·H₂O. -

Solvent Addition: Suspend the reactants in 50 mL of anhydrous toluene. Attach a Dean-Stark trap filled with toluene, followed by a reflux condenser.

-

Azeotropic Reflux: Heat the mixture to a vigorous reflux (oil bath at 130 °C).

-

Causality Note: Toluene forms an azeotrope with the water generated during the aldol condensation and subsequent cyclization. Removing this water shifts the equilibrium entirely toward the quinolinone product.

-

-

Self-Validating Checkpoint (Water Evolution): Monitor the Dean-Stark trap. For a 10.0 mmol scale, expect approximately 0.18 mL of water to collect. The cessation of water droplet formation (typically after 10–12 hours) is a physical validation that the cyclodehydration is complete.

-

Cooling and Precipitation: Remove the heat source and allow the reaction to cool to room temperature.

-

Self-Validating Checkpoint (Product Isolation): 5,8-Dihalogenated quinolin-2(1H)-ones exhibit strong intermolecular hydrogen bonding (N-H···O=C). As the non-polar toluene cools, the highly polar product will spontaneously precipitate as a microcrystalline solid.

-

-

Workup: Filter the precipitated solid via vacuum filtration. Wash the filter cake sequentially with cold toluene (2 × 10 mL) to remove unreacted diethyl malonate, followed by cold ethanol (10 mL) to remove residual catalyst.

-

Drying: Dry the solid under a high vacuum at 60 °C for 4 hours to afford the pure 5,8-dichloro-3-ethoxycarbonylquinolin-2(1H)-one.

Quantitative Data & Reaction Scope

The optimized protocol is highly modular. By altering the active methylene compound or the halogenated benzaldehyde, a diverse library of derivatives can be synthesized. The table below summarizes the expected yields and conditions for various analogs.

| Substrate (Benzaldehyde) | Active Methylene Reagent | Catalyst (mol%) | Time (h) | Isolated Product | Yield (%) |

| 2-Amino-3,6-dichlorobenzaldehyde | Diethyl malonate | 12 | 5,8-Dichloro-3-ethoxycarbonylquinolin-2(1H)-one | 78 | |

| 2-Amino-3,6-dibromobenzaldehyde | Diethyl malonate | 14 | 5,8-Dibromo-3-ethoxycarbonylquinolin-2(1H)-one | 72 | |

| 2-Amino-3,6-dichlorobenzaldehyde | Ethyl acetoacetate | 8 | 3-Acetyl-5,8-dichloroquinolin-2(1H)-one | 81 | |

| 2-Amino-3,6-dibromobenzaldehyde | Ethyl cyanoacetate | 10 | 5,8-Dibromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | 75 |

Note:

References

-

Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.[Link]

-

Fallah-Mehrjardi, M. (2017). Friedlander synthesis of poly-substituted quinolones: A mini review. Mini-Reviews in Organic Chemistry, 14(2), 187–196.[Link]

-

Cheng, C.-C., & Yan, S.-J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37–201.[Link]

Application Note: In Vitro Antimicrobial Susceptibility Testing of Quinolinones

Abstract

This guide provides a rigorous technical framework for the in vitro evaluation of quinolinone-based antimicrobials (fluoroquinolones and novel derivatives). Unlike beta-lactams or aminoglycosides, quinolinones present unique physicochemical challenges—specifically cation chelation and pH-dependent solubility—that can drastically skew susceptibility data if not controlled. This protocol synthesizes CLSI/EUCAST standards with advanced profiling techniques (Time-Kill Kinetics, Mutant Prevention Concentration) to ensure data integrity for drug discovery and clinical validation.

Introduction & Mechanism of Action

Quinolinones are synthetic broad-spectrum antibiotics that target bacterial DNA synthesis. Their efficacy relies on the formation of a ternary complex between the drug, the DNA, and the enzyme (DNA Gyrase in Gram-negatives; Topoisomerase IV in Gram-positives).

The Cation Chelation Factor

The core pharmacophore of quinolinones (the 3-carboxylate and 4-carbonyl groups) is essential for binding but also acts as a high-affinity chelator for divalent cations (

-

Experimental Impact: In media with excess cations, the drug is sequestered, reducing free drug bioavailability and artificially elevating Minimum Inhibitory Concentrations (MICs). Conversely, cation-deficient media yields falsely low MICs.

-

Protocol Requirement: Use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory .

Mechanism Diagram

The following diagram illustrates the interference of quinolinones with bacterial DNA replication and the critical role of cation balance.

Figure 1: Mechanism of Action and the Cation Sink Effect.[1][2][3] Excess divalent cations reduce the pool of free drug available to inhibit DNA Gyrase/Topo IV.

Materials & Reagents

Critical Media Specifications

Standard Mueller-Hinton Broth (MHB) is insufficient. You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .

-

Calcium (

): 20–25 mg/L[1][4] -

Magnesium (

): 10–12.5 mg/L[1] -

Validation: Verify cation levels of each batch using ion-selective electrodes or atomic absorption spectroscopy if preparing in-house. Commercial CAMHB is recommended for consistency.

Stock Solution Preparation (The "Solubility Trap")

Quinolinones are amphoteric; they are least soluble at their isoelectric point (typically neutral pH 6–8). Do not attempt to dissolve directly in water.

Solvent Decision Tree:

-

Standard Fluoroquinolones (e.g., Ciprofloxacin, Norfloxacin):

-

Step 1: Dissolve powder in 0.1 N HCl (or 0.1 N NaOH) at 1/10th of the final volume.

-

Step 2: Dilute to volume with sterile water.

-

-

Novel Hydrophobic Quinolinones:

-

Step 1: Dissolve in 100% DMSO.

-

Step 2: Ensure final DMSO concentration in the test well is <1% (bacteria tolerate up to 1-2%, but <1% eliminates solvent artifacts).

-

| Compound Type | Primary Solvent | Diluent | Storage |

| Ciprofloxacin | 0.1 N HCl | Sterile Water | -20°C (Stable 6 mo) |

| Levofloxacin | Water (Soluble) | Water | -20°C |

| Novel Lipophilic | 100% DMSO | CAMHB | -80°C (Avoid freeze-thaw) |

Protocol A: Broth Microdilution (MIC Determination)

Standard: CLSI M07 / ISO 20776-1

Inoculum Preparation

Direct Colony Suspension Method is preferred over growth method to avoid phenotypic lag.

-

Select 3-5 isolated colonies from an 18-24h non-selective agar plate.

-

Suspend in saline to reach 0.5 McFarland turbidity (

CFU/mL). -

Dilution: Dilute this suspension 1:150 in CAMHB to achieve the final test inoculum of

CFU/mL.-

Note: Quinolinones are concentration-dependent; accurate inoculum density is vital. High inoculum (

) can cause an "Inoculum Effect," artificially raising MICs.

-

Assay Setup

-

Plate Format: 96-well sterile polystyrene round-bottom plates.

-

Drug Dilution: Prepare 2-fold serial dilutions of the quinolinone in CAMHB (50 µL per well).

-

Inoculation: Add 50 µL of the standardized inoculum to each well.

-

Final Volume: 100 µL.

-

Final Inoculum:

CFU/mL.

-

-

Controls:

-

Growth Control: Broth + Bacteria (No Drug).

-

Sterility Control: Broth only.

-

Solvent Control: Broth + Bacteria + Max % Solvent used (e.g., 1% DMSO).

-

Incubation & Readout

-

Conditions: 35 ± 2°C, ambient air, 16–20 hours.

-

Endpoint: The MIC is the lowest concentration with complete inhibition of visible growth.[5]

-

Trailing Endpoints: Quinolinones typically produce sharp endpoints. If a "haze" or "trailing" growth is observed (common with bacteriostatic agents, rare with quinolones), check for contamination or resistant subpopulations.

-

Protocol B: Time-Kill Kinetics

MIC values are static. To understand the dynamic activity (bactericidal rate), Time-Kill curves are essential.

Experimental Design

-

Concentrations: Test at 0x (Growth Control), 1x, 2x, 4x, and 8x MIC.

-

Volume: 10–20 mL in Erlenmeyer flasks (ensure good aeration).

-

Sampling Points: 0, 2, 4, 8, and 24 hours.

Workflow

-

Inoculate CAMHB containing the drug to a starting density of

CFU/mL. -

Incubate at 37°C with shaking (200 rpm).

-

At each time point, remove 100 µL aliquot.

-

Serial Dilution: Dilute in cold saline (stops reaction) and plate onto non-selective agar.

-

Count: Incubate plates and count colonies. Limit of Detection (LOD) should be ~10–100 CFU/mL.

Interpretation

-

Bactericidal:

reduction in CFU/mL from the starting inoculum. -

Concentration-Dependent Killing: Higher concentrations should show faster rates of kill (steeper slopes).

Advanced Profiling: Mutant Prevention Concentration (MPC)

For quinolinones, the Mutant Selection Window (MSW) is the range between the MIC and the MPC. Dosing within this window selects for resistant mutants.

Protocol

-

High Inoculum: Prepare a suspension of

CFU/mL (concentrate from liquid culture). -